molecular formula C12H9NOS B376830 2-Methylsulfanyl-naphtho[1,2-d]oxazole CAS No. 4410-27-9

2-Methylsulfanyl-naphtho[1,2-d]oxazole

Cat. No.: B376830
CAS No.: 4410-27-9
M. Wt: 215.27g/mol
InChI Key: HPYQPLGUSVCKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylsulfanyl-naphtho[1,2-d]oxazole is an organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring The naphtho[1,2-d]oxazole structure incorporates a naphthalene ring system fused to the oxazole ring, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-naphtho[1,2-d]oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the oxazolines formed are subsequently oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of naphthols and amines with TEMPO as the oxygen source, which allows for the rapid assembly of naphtho[1,2-d]oxazole skeletons .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of flow chemistry and the use of stable reagents like Deoxo-Fluor® suggest that scalable processes could be developed based on the laboratory-scale methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-naphtho[1,2-d]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide or TEMPO.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Manganese dioxide, TEMPO.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can produce a wide range of functionalized naphtho[1,2-d]oxazoles.

Scientific Research Applications

2-Methylsulfanyl-naphtho[1,2-d]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-naphtho[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methylsulfanyl group and the oxazole ring can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,2-d]oxazole: Lacks the methylsulfanyl group, which can affect its reactivity and applications.

    2-Methyl-naphtho[1,2-d]oxazole: Similar structure but without the sulfanyl group, leading to different chemical properties.

    2-Methylsulfanyl-benzoxazole: Contains a benzene ring instead of a naphthalene ring, resulting in different physical and chemical characteristics.

Uniqueness

2-Methylsulfanyl-naphtho[1,2-d]oxazole is unique due to the combination of the naphthalene ring, oxazole ring, and the methylsulfanyl group

Properties

IUPAC Name

2-methylsulfanylbenzo[e][1,3]benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c1-15-12-13-11-9-5-3-2-4-8(9)6-7-10(11)14-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYQPLGUSVCKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(O1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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